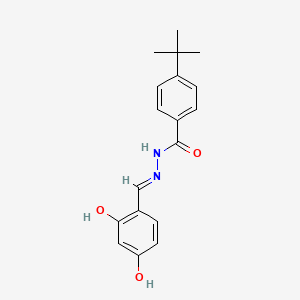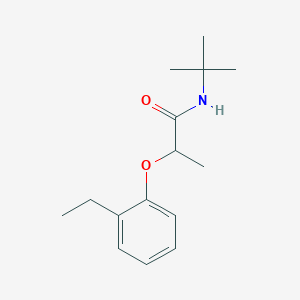
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide, also known as BH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BH is a hydrazide derivative of benzohydrazide and has a molecular formula of C20H22N2O3.
Mechanism of Action
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide exerts its biological effects by inhibiting the activity of reactive oxygen species (ROS) and modulating the expression of various genes involved in inflammation and cancer. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been investigated for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds with similar properties. However, 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several potential directions for future research on 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide. One area of interest is the development of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide's potential use in combination with other compounds for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide and its potential applications in other fields such as agriculture and food preservation.
In conclusion, 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It exhibits antioxidant, anti-inflammatory, and anticancer properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a stable and relatively inexpensive compound that can be easily synthesized in the laboratory. Further research is needed to fully understand the mechanism of action of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide and its potential applications in other fields.
Synthesis Methods
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide can be synthesized by condensation reaction between 2,4-dihydroxybenzaldehyde and 4-tert-butylbenzohydrazide in the presence of acetic acid. The reaction yields 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide as a yellow crystalline solid with a melting point of 259-261°C.
Scientific Research Applications
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)14-7-4-12(5-8-14)17(23)20-19-11-13-6-9-15(21)10-16(13)22/h4-11,21-22H,1-3H3,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQNMHGYVPOSP-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)


![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
